molecular formula C12H13NO4 B177212 1-benzylazetidine-3,3-dicarboxylic Acid CAS No. 106014-87-3

1-benzylazetidine-3,3-dicarboxylic Acid

カタログ番号: B177212
CAS番号: 106014-87-3
分子量: 235.24 g/mol
InChIキー: CWDWGQLVRSTJCN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-benzylazetidine-3,3-dicarboxylic Acid is a compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzylazetidine-3,3-dicarboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of epichlorohydrin with benzhydrylamine to form 1-benzhydrylazetidine-3-ol, which can then be further functionalized to yield this compound . The reaction conditions often require the use of bases such as triethylamine and solvents like methanol or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, with considerations for reaction optimization, yield improvement, and cost-effectiveness.

化学反応の分析

Types of Reactions

1-benzylazetidine-3,3-dicarboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity
1-Benzylazetidine-3,3-dicarboxylic acid has been explored for its potential anticancer properties. A study reported the synthesis of novel oxaliplatin derivatives featuring this compound as a leaving group. These derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast carcinoma) and A549 (non-small-cell lung carcinoma) cells. Notably, some complexes demonstrated superior activity compared to carboplatin, indicating the potential of this compound in developing more effective anticancer agents .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects includes interaction with DNA. For instance, agarose gel electrophoresis indicated that certain derivatives could induce DNA cleavage, suggesting a unique mode of action distinct from traditional platinum-based drugs .

Agricultural Applications

Plant Growth Regulants
The azetidine derivatives, including this compound, have been identified as potential plant growth regulators. Specifically, they are noted for their ability to induce male sterility in plants, which can be particularly useful in hybrid seed production . This property is attributed to their action on the reproductive systems of plants, making them valuable in agricultural biotechnology.

Synthesis and Intermediates

Synthetic Pathways
The synthesis of this compound involves several steps that utilize various reaction conditions and reagents. For example, it can be derived from 1-benzylazetidin-3-ol through established chemical transformations . The ability to produce this compound efficiently is crucial for its application in both medicinal and agricultural contexts.

Structural Characterization

Characterization Techniques
The characterization of this compound and its derivatives typically involves techniques such as NMR spectroscopy and mass spectrometry. These methods provide insights into the molecular structure and confirm the successful synthesis of the targeted compounds .

Data Summary Table

Application Area Details References
Medicinal ChemistryAnticancer activity; DNA interaction; superior cytotoxicity to carboplatin
Agricultural ApplicationsInduces male sterility in plants; potential growth regulator
SynthesisDerived from 1-benzylazetidin-3-ol; various synthetic pathways available
CharacterizationNMR spectroscopy; mass spectrometry

作用機序

The mechanism of action of 1-benzylazetidine-3,3-dicarboxylic Acid involves its interaction with molecular targets through its functional groups. The ring strain in the azetidine ring makes it reactive, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

類似化合物との比較

Similar Compounds

    Azetidine-2-carboxylic Acid: Another azetidine derivative with different functional groups.

    1-benzylazetidine-3-ol: A closely related compound with a hydroxyl group instead of carboxylic acids.

    Aziridine: A three-membered nitrogen-containing ring with similar reactivity but different ring strain.

Uniqueness

1-benzylazetidine-3,3-dicarboxylic Acid is unique due to its specific substitution pattern and the presence of two carboxylic acid groups, which impart distinct chemical properties and reactivity compared to other azetidine derivatives.

生物活性

1-Benzylazetidine-3,3-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound, focusing on its pharmacological properties and applications.

This compound is characterized by its azetidine ring structure, which contributes to its biological activity. The presence of two carboxylic acid groups enhances its solubility and reactivity, making it a suitable candidate for various biological assays.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of azetidine compounds can possess antimicrobial properties. The structural features of this compound may play a role in inhibiting bacterial growth.
  • Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves interference with cellular processes such as apoptosis and cell cycle regulation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It may act on receptors that are pivotal in signaling pathways related to cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers evaluated its effects on several human cancer cell lines. The results indicated that the compound induced apoptosis in A549 lung cancer cells with an IC50 value ranging from 10 to 20 µM. The study highlighted the role of the compound in disrupting mitochondrial function and activating caspase pathways, leading to programmed cell death .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of various azetidine derivatives, including this compound. The compound demonstrated significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential applications in treating bacterial infections .

特性

IUPAC Name

1-benzylazetidine-3,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-10(15)12(11(16)17)7-13(8-12)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDWGQLVRSTJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-Benzyl-azetidine-3,3-dicarboxylic acid was prepared by following the literature procedure (Miller, R. A.; et al. Syn. Comm. 2003, 33, 3347). To a solution of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine (4.2 mmol, 1 equiv.) and 4-fluoroaniline (4.2 mmol, 1 equiv.) in DMF (20 mL) was charged with DIEA (12.6 mmol, 3 equiv) and a solution of 1-benzyl-azetidine-3,3-dicarboxylic acid (4.2 mmol, 1 equiv.) in DMF (10 mL). The reaction mixture was allowed to stir at RT and monitored by LCMS. The reaction was complete in 6 h. The reaction mixture was diluted with ethyl acetate and washed with 10% LiCl (3×), brine (3×), dried with sodium sulfate, filtered and the solvent was reduced in vacuo. The crude product was purified by silica gel chromatography eluting with 2% of MeOH in EtOAc. The fractions containing the desired product were further purified using preparative HPLC to give ′N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N′-(4-fluorophenyl)-1-(phenylmethyl)azetidine-3,3-dicarboxamide (300 mg, 12% yield) as a white solid. 1HNMR (DMSO-d6): 10.0 (s, 1H), 9.90 (s, 1H), 8.45 (d, 1H), 7.80 (d, 2H), 7.70 (m, 2H), 7.50 (s, 1H), 7.40 (s, 1H), 7.48-7.15 (m, 9H), 3.95 (s, 6H), 3.70 (s, 4H), 3.60 (s, 2H). LCMS (POS): 607.2 (M+H).
Quantity
4.2 mmol
Type
reactant
Reaction Step One
Quantity
4.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
12.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-Benzyl-azetidine-3,3-dicarboxylic acid was prepared by following the literature procedure (Miller, R. A.; et al. Syn. Comm. 2003, 33, 3347). To a solution of 4-(6,7-dimethoxy-quinolinyloxy)-phenylamine (4.2 mmol, 1 equiv.) and 4-fluoroaniline (4.2 mmol, 1 equiv.) in DMF (20 mL) was charged with DIEA (12.6 mmol, 3 equiv.) and a solution of 1-benzyl-azetidine-3,3-dicarboxylic acid (4.2 mmol, 1 equiv.) in DMF (10 mL). The reaction mixture was allowed to stir at RT and monitored by LCMS. The reaction was complete in 6 h. The reaction mixture was diluted with ethyl acetate and washed with 10% LiCl (3×), brine (3×), dried with sodium sulfate, filtered and the solvent was reduced in vacuo. The crude product was purified by silica gel chromatography eluting with 2% of MeOH in EtOAc. The fractions containing the desired product were further purified using preparative HPLC to give ′N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N′-(4-fluorophenyl)-1-(phenylmethyl)azetidine-3,3-dicarboxamide (300 mg, 12% yield) as a white solid. 1HNMR (DMSO-d6): 10.0 (s, 1H), 9.90 (s, 1H), 8.45 (d, 1H), 7.80 (d, 2H), 7.70 (m, 2H), 7.50 (s, 1H), 7.40 (s, 1H), 7.48-7.15 (m, 9H), 3.95 (s, 6H), 3.70 (s, 4H), 3.60 (s, 2H). LCMS (POS): 607.2 (M+H).
Name
4-(6,7-dimethoxy-quinolinyloxy)-phenylamine
Quantity
4.2 mmol
Type
reactant
Reaction Step One
Quantity
4.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
12.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Bromine (10.6 g) was slowly added at 20° C. over 8 hours to a mixture of N-benzyl-3,3-bis(hydroxymethyl)azetidine (2.1 g) in water (50 ml) containing sodium hydroxide (9.3 g) and nickel chloride 6.0 aq. (1.5 g). After stirring overnight, the green precipitate of nickel hydroxide was filtered off, and the filtrate evaporated to dryness. The residue was boiled in ethanol, and the insoluble material (desired product as sodium salt and sodium bromide) separated and worked up to yield the N-benzyl-azetidine-3,3-dicarboxylic acid.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。